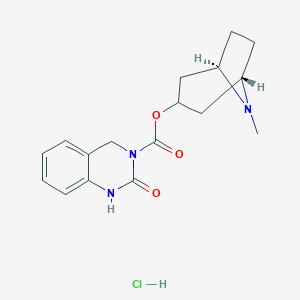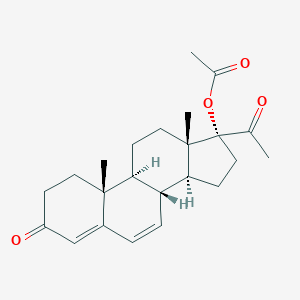![molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0](/img/structure/B143518.png)
Thieno[3,2-c]pyridine
Vue d'ensemble
Description
Thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H5NS . It is also known by other names such as 5-Azathianaphthene .
Synthesis Analysis
Thieno[3,2-c]pyridine derivatives have been synthesized for various purposes. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . Another study designed and synthesized a building block of thieno[3,2-c]pyridine-4,6-dione-derived isoindigo (TPyI), which has a planar structure with strong S···O noncovalent interactions .Molecular Structure Analysis
The molecular weight of Thieno[3,2-c]pyridine is 135.19 g/mol . Its IUPAC name is thieno[3,2-c]pyridine and its InChI is InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H . The compound has a planar structure with strong S···O noncovalent interactions .Chemical Reactions Analysis
Thieno[3,2-c]pyridine derivatives have been used in various chemical reactions. For example, they have been used in the development of kinase inhibitors . They have also been used in the synthesis of potent inhibitors of hepatic glucose production .Physical And Chemical Properties Analysis
Thieno[3,2-c]pyridine has a molecular weight of 135.19 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique
Thieno[3,2-c]pyridine: A Comprehensive Analysis of Scientific Research Applications
1. Blood-Platelet Aggregation Inhibition and Antithrombotic Applications Thieno[3,2-c]pyridine derivatives have been identified as potential agents for inhibiting blood-platelet aggregation, which is a crucial step in the formation of blood clots. These compounds can be used as antithrombotic medications to prevent thrombosis, a condition that can lead to heart attacks and strokes .
Organic Field-Effect Transistors (OFETs): The incorporation of Thieno[3,2-c]pyridine units into narrow bandgap-conjugated polymers has shown promise for use in OFETs. These materials are designed to improve charge transport properties, which are essential for the development of high-performance organic electronics .
Antiviral and Antitumor Agents: Isomeric forms of thienothiophene, which include Thieno[3,2-c]pyridine structures, have exhibited various biological activities. They have been studied for their potential as antiviral and antitumor agents, offering new avenues for therapeutic interventions .
Semiconductor and Solar Cell Applications: Thieno[3,2-c]pyridine derivatives have been explored for their semiconductor properties. They are considered for use in solar cells due to their ability to facilitate efficient charge separation and transport, which is vital for converting sunlight into electrical energy .
Electroluminescent Materials: Due to their electronic properties, Thieno[3,2-c]pyridine derivatives are also being researched as electroluminescent materials. These compounds could be used in the development of light-emitting diodes (LEDs) and other display technologies .
6. G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition Research has been conducted on Thieno[3,2-c]pyridine derivatives as inhibitors of GRK2 kinase. This enzyme plays a role in various cardiovascular diseases, and its inhibition could lead to new treatments for conditions such as heart failure .
Mécanisme D'action
Target of Action
Thieno[3,2-c]pyridine is a heterocyclic compound that has been found to interact with several biological targets. It has been identified as an inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase involved in regulating the function of G protein-coupled receptors, which play a crucial role in cellular signaling pathways. Additionally, thieno[3,2-c]pyridine derivatives have been reported to inhibit protein interaction with glycosaminoglycans (GAGs) , which are polysaccharides that contribute to cell-cell and cell-matrix interactions, playing a vital role in cellular processes such as growth, differentiation, and migration.
Mode of Action
The mode of action of thieno[3,2-c]pyridine involves its interaction with its targets, leading to changes in cellular processes. For instance, thieno[3,2-c]pyridine derivatives inhibit GRK2 by binding to its ATP pocket, thereby preventing the kinase from phosphorylating its substrates . This interaction involves the formation of hydrogen bonds with the hinge region of the kinase . In the case of GAGs, thieno[3,2-c]pyridine derivatives like RX-111 bind directly to heparin, a type of GAG, inhibiting protein-GAG interactions .
Biochemical Pathways
The inhibition of GRK2 by thieno[3,2-c]pyridine derivatives can affect various signaling pathways mediated by G protein-coupled receptors . On the other hand, the inhibition of protein-GAG interactions can impact multiple cellular processes, given the role of GAGs in cell-cell and cell-matrix interactions .
Result of Action
The inhibition of GRK2 and protein-GAG interactions by thieno[3,2-c]pyridine derivatives can lead to various molecular and cellular effects. For instance, the inhibition of GRK2 can modulate G protein-coupled receptor signaling, potentially affecting cellular responses to various stimuli . Meanwhile, the inhibition of protein-GAG interactions can disrupt cell-cell and cell-matrix interactions, potentially influencing processes such as cell migration and differentiation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYRMMMSZSVIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181663 | |
| Record name | 5-Azathianaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridine | |
CAS RN |
272-14-0 | |
| Record name | Thieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azathianaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azathianaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZATHIANAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F0Y9D444I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


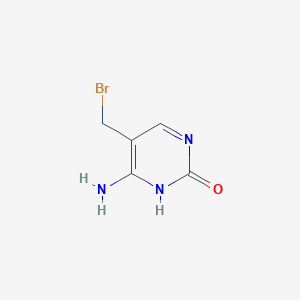

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)

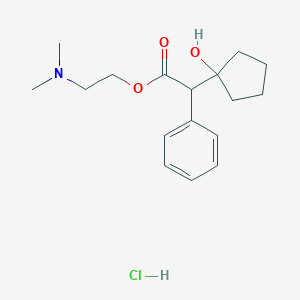
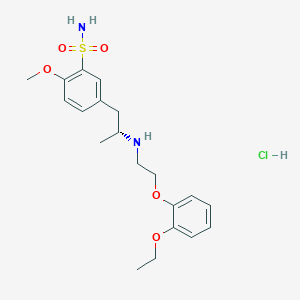
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
